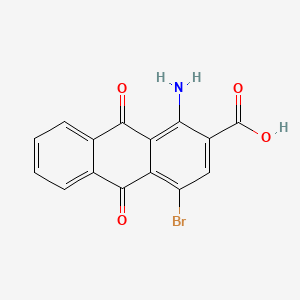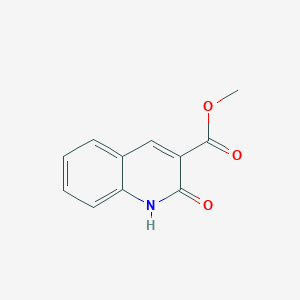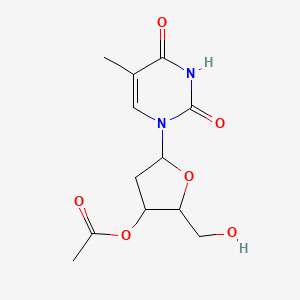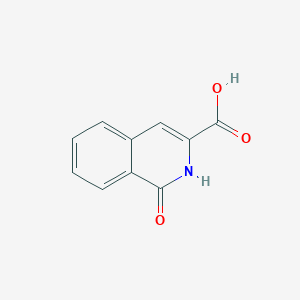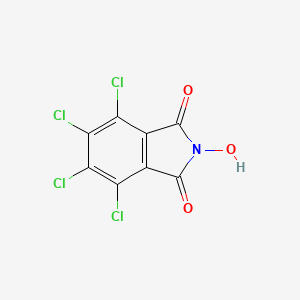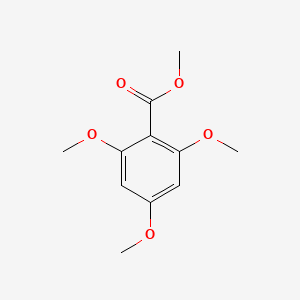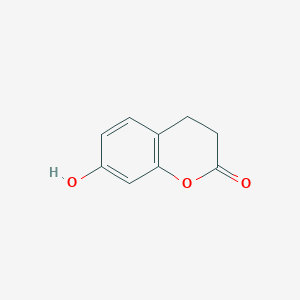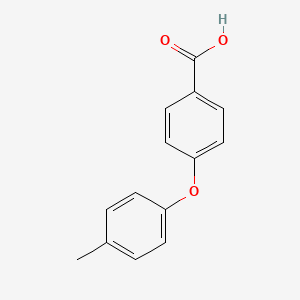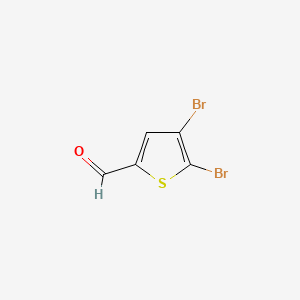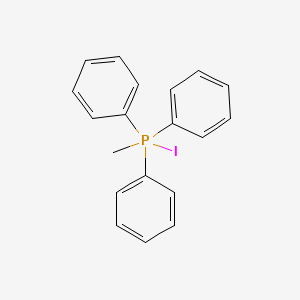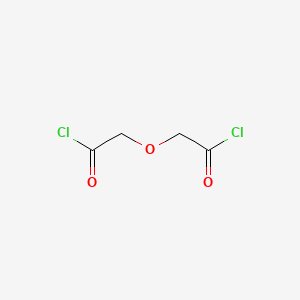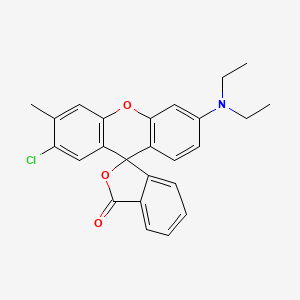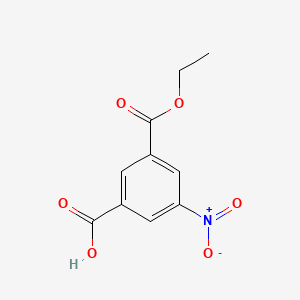
3-(4-硝基苯基)吡啶
概述
描述
3-(4-Nitrophenyl)pyridine is an organic compound with the molecular formula C11H8N2O2. It is characterized by a pyridine ring substituted with a 4-nitrophenyl group.
科学研究应用
3-(4-Nitrophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Nitrophenyl compounds and pyridine derivatives are known to interact with a variety of biological targets. For instance, some nitrophenyl compounds have been found to exhibit anti-inflammatory and analgesic activities . Pyridine derivatives, on the other hand, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Nitrophenyl compounds and pyridine derivatives generally exert their effects by binding to specific receptors or enzymes, thereby modulating their activity .
Pharmacokinetics
The physicochemical properties of a compound, including its solubility and stability, can influence its bioavailability .
生化分析
Biochemical Properties
Pyridine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the derivative. In the case of 3-(4-Nitrophenyl)pyridine, the nitrophenyl group may influence its biochemical interactions .
Cellular Effects
It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanism of 3-(4-Nitrophenyl)pyridine would depend on its biochemical properties and cellular effects, which are currently not well-characterized.
Metabolic Pathways
Pyridine derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors
Transport and Distribution
The transport and distribution of 3-(4-Nitrophenyl)pyridine within cells and tissues are not well-characterized. Pyridine derivatives can interact with various transporters or binding proteins, which can influence their localization or accumulation .
Subcellular Localization
Pyridine derivatives can be directed to specific compartments or organelles based on their biochemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)pyridine typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water. This method yields 3-nitropyridine, which can then be further reacted to introduce the 4-nitrophenyl group .
Industrial Production Methods: Industrial production of 3-(4-Nitrophenyl)pyridine may involve continuous flow synthesis techniques. For instance, pyridine N-oxide can be converted into 4-nitropyridine N-oxide using fuming nitric acid and concentrated sulfuric acid. This intermediate is then reacted with phosphorus trichloride (PCl3) to form 3-(4-Nitrophenyl)pyridine .
化学反应分析
Types of Reactions: 3-(4-Nitrophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Ammonia (NH3) or amines in the presence of a base
Major Products:
Reduction: 3-(4-Aminophenyl)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used
相似化合物的比较
3-Nitropyridine: Similar in structure but lacks the 4-nitrophenyl group.
4-Nitropyridine: Similar in structure but the nitro group is positioned differently.
3-(4-Aminophenyl)pyridine: The amino derivative of 3-(4-Nitrophenyl)pyridine
Uniqueness: 3-(4-Nitrophenyl)pyridine is unique due to the presence of both a pyridine ring and a 4-nitrophenyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(4-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)11-5-3-9(4-6-11)10-2-1-7-12-8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWZMBYPPLMXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282753 | |
| Record name | 3-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-46-6 | |
| Record name | 4282-46-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27898 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50282753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the fungicidal activity of 3-(4-Nitrophenyl)pyridine?
A1: The research paper [] investigates the synthesis and fungicidal activity of a series of nitrophenylpyridines, including 3-(4-Nitrophenyl)pyridine. The study focuses on evaluating the effectiveness of these compounds against specific fungal species. While the abstract doesn't provide specific results for 3-(4-Nitrophenyl)pyridine, it suggests that the presence of the nitro group and the phenylpyridine scaffold contribute to the fungicidal properties of these compounds. Further investigation into the full text of the paper is recommended to glean specific details about the fungicidal activity of 3-(4-Nitrophenyl)pyridine, including the tested fungal species, minimum inhibitory concentrations, and potential mechanisms of action.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
